4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate
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Overview
Description
4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE is a complex organic compound with the molecular formula C27H25NO6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis, including batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE: Similar in structure but with an acetate group instead of the benzyloxycarbonyl group.
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE: Similar but with a different amino acid derivative.
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE: Contains a chlorophenyl group instead of the methylbutanoate.
Uniqueness
The uniqueness of 4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H29NO6 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C27H29NO6/c1-16(2)23(28-27(31)32-15-18-9-5-4-6-10-18)26(30)33-22-14-13-20-19-11-7-8-12-21(19)25(29)34-24(20)17(22)3/h4-6,9-10,13-14,16,23H,7-8,11-12,15H2,1-3H3,(H,28,31)/t23-/m0/s1 |
InChI Key |
YAGVTFSNGIBHHF-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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